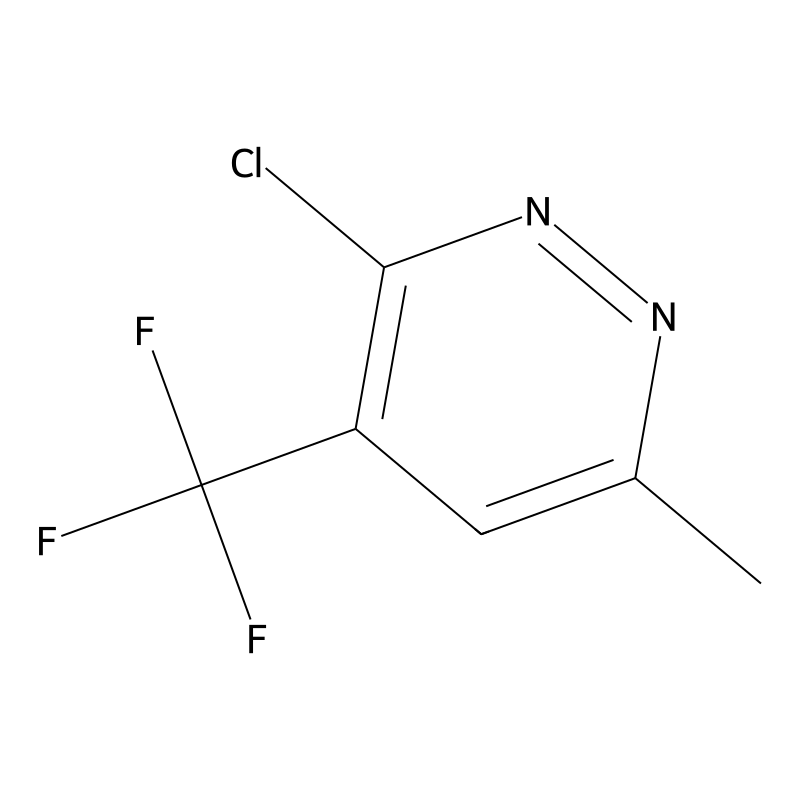3-Chloro-6-methyl-4-(trifluoromethyl)pyridazine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3-Chloro-6-methyl-4-(trifluoromethyl)pyridazine is a heterocyclic compound characterized by a pyridazine ring substituted with chlorine, methyl, and trifluoromethyl groups. Its molecular formula is C7H5ClF3N, and it has a molecular weight of 195.57 g/mol. The compound is notable for its unique structural features that contribute to its chemical reactivity and biological activity. It is often represented in chemical databases with the CAS number 22123-14-4 and the InChI Key SXLBWNSGCIEART-UHFFFAOYSA-N .
This compound exhibits significant biological activity, particularly as an antibacterial agent. Studies have shown that it has activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a therapeutic agent in treating resistant bacterial infections . Furthermore, it has been implicated in various chemical genetic studies that explore its mechanism of action and therapeutic potential.
The synthesis of 3-Chloro-6-methyl-4-(trifluoromethyl)pyridazine typically involves several steps:
- Starting Materials: The synthesis often begins with 3,6-dichloropyridazine and 1-[3-(trifluoromethyl)phenyl]piperazine.
- Reaction Conditions: A common method includes using 1,1′-thiocarbonyldiimidazole as a coupling agent in dichloromethane at elevated temperatures (around 40 °C) for several hours.
- Purification: The crude product is usually purified through reversed-phase chromatography to yield the desired compound in high purity .
3-Chloro-6-methyl-4-(trifluoromethyl)pyridazine has various applications across different fields:
- Pharmaceuticals: Due to its antibacterial properties, it is being investigated for potential use in antibiotic formulations.
- Agricultural Chemistry: The compound may have applications in developing agrochemicals aimed at pest control or plant protection.
- Material Science: Its unique chemical structure allows for exploration in the development of new materials with specific properties.
Interaction studies have revealed that 3-Chloro-6-methyl-4-(trifluoromethyl)pyridazine can influence various biological pathways. Notably, it has been identified as an inhibitor of certain cytochrome P450 enzymes, such as CYP1A2, which plays a critical role in drug metabolism . This interaction suggests that the compound could affect the pharmacokinetics of co-administered drugs.
Several compounds share structural similarities with 3-Chloro-6-methyl-4-(trifluoromethyl)pyridazine. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine | Chlorine and trifluoromethyl substitutions | Primarily used in agricultural applications |
| 3-Chloro-5-(trifluoromethyl)pyridine | Similar trifluoromethyl group | Exhibits different antibacterial properties |
| 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine | Contains piperazine moiety | Potentially broader spectrum of biological activity |
The uniqueness of 3-Chloro-6-methyl-4-(trifluoromethyl)pyridazine lies in its specific combination of substituents on the pyridazine ring, which enhances its reactivity and biological profile compared to other similar compounds.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








